A Comprehensive Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)-2-morpholinoethanamine
A Comprehensive Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)-2-morpholinoethanamine
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of the novel compound, 2-(4-Methoxyphenyl)-2-morpholinoethanamine. This molecule incorporates a 4-methoxyphenyl moiety, a common pharmacophore, and a morpholine ring, a heterocyclic structure frequently found in bioactive compounds. The outlined synthetic strategy is a robust two-step process commencing with the α-amination of a substituted acetophenone, followed by a reductive amination to yield the target primary amine. This guide is designed for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, offering a self-validating protocol grounded in established chemical principles. Each experimental choice is justified to provide a clear understanding of the underlying reaction mechanisms. The characterization section details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring unambiguous structural confirmation and purity assessment of the final product.
Introduction: Rationale and Significance
The rational design of novel chemical entities is a cornerstone of modern drug discovery. The target molecule, 2-(4-Methoxyphenyl)-2-morpholinoethanamine, is a unique amalgamation of three key structural motifs:
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The 4-Methoxyphenyl Group: This electron-donating aromatic system is prevalent in a vast array of pharmaceuticals and bioactive molecules, often contributing to receptor binding and influencing metabolic stability.
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The Morpholine Heterocycle: Morpholine is considered a "privileged" scaffold in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a rigid conformational constraint.[1][2][3]
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The Ethanamine Sidechain: This flexible linker provides a primary amine, a critical functional group for forming ionic interactions with biological targets, such as G-protein coupled receptors or enzymes, and serves as a handle for further chemical modification.
The convergence of these fragments in a single molecule suggests a potential for interesting pharmacological activity. However, a survey of current literature reveals no established protocol for its synthesis. This guide aims to fill that gap by proposing and detailing a logical, efficient, and reproducible synthetic pathway, followed by a rigorous characterization workflow to validate the identity and purity of the synthesized compound.
Proposed Synthetic Pathway
A retrosynthetic analysis of the target molecule suggests a convergent approach. The most logical disconnection is at the C-N bond of the primary amine, pointing to a reductive amination of a ketone precursor. This precursor, 2-morpholino-1-(4-methoxyphenyl)ethan-1-one, can be synthesized via a nucleophilic substitution reaction between an α-haloketone and morpholine. This two-step approach is advantageous due to the commercial availability of starting materials and the high-yielding nature of the proposed reactions.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise stated. Solvents should be anhydrous where specified.
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Reagents: 2-Bromo-1-(4-methoxyphenyl)ethan-1-one, Morpholine, Potassium Carbonate (K₂CO₃), Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Acetonitrile, Methanol, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.
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Instrumentation: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). IR spectra should be obtained using an FTIR spectrometer. Mass spectra should be recorded using an Electrospray Ionization (ESI) source.
Step 1: Synthesis of 2-morpholino-1-(4-methoxyphenyl)ethan-1-one (Intermediate)
Causality: This step involves a classic Sₙ2 reaction. The nitrogen atom of morpholine acts as a nucleophile, displacing the bromide from the α-carbon of the acetophenone derivative. Potassium carbonate is used as a mild, insoluble base to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is an ideal polar aprotic solvent for this type of reaction.
Protocol:
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To a stirred solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) in anhydrous acetonitrile (15 mL/mmol), add anhydrous potassium carbonate (2.5 eq).
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Add morpholine (1.2 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain a crude oil.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to yield the intermediate as a pale yellow solid.
Step 2: Synthesis of 2-(4-Methoxyphenyl)-2-morpholinoethanamine (Target Compound)
Causality: This is a reductive amination reaction. The intermediate ketone first reacts with ammonium acetate to form an in-situ imine/enamine intermediate. Sodium cyanoborohydride is a selective reducing agent that is stable in mildly acidic conditions and preferentially reduces the protonated imine over the ketone, driving the equilibrium towards the desired amine product.[4][5]
Protocol:
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Dissolve the intermediate ketone (1.0 eq) and a large excess of ammonium acetate (10 eq) in anhydrous methanol (20 mL/mmol).
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Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
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Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood. The reaction may generate small amounts of HCN gas.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the intermediate.
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Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to destroy any unreacted NaBH₃CN.
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Basify the solution to pH >10 with 2 M NaOH.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude target compound.
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Purify by column chromatography on silica gel using a mobile phase containing dichloromethane, methanol, and a small amount of ammonium hydroxide (e.g., 95:4.5:0.5 DCM:MeOH:NH₄OH) to afford the final product as a viscous oil or low-melting-point solid.
Safety Precautions
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Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[6][7]
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Handle all chemicals in a well-ventilated fume hood.
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2-Bromo-1-(4-methoxyphenyl)ethan-1-one is a lachrymator and skin irritant. Avoid inhalation and skin contact.[8]
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Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with acid. Quenching should be performed cautiously in a fume hood.
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Consult the Safety Data Sheets (SDS) for all reagents before use.[6]
Characterization and Data Interpretation
A rigorous analytical workflow is essential to confirm the structure and assess the purity of the newly synthesized compound.
Caption: Workflow for the analytical characterization of the final product.
Expected Analytical Data
The following table summarizes the anticipated data from the characterization experiments. This data serves as a benchmark for validating a successful synthesis.
| Analysis | Technique | Expected Result / Key Features |
| Structure | ¹H NMR (CDCl₃) | - Aromatic protons (AA'BB' system): δ ~6.8-7.3 ppm. - Methine proton (-CH(Ar)-): δ ~3.5-4.0 ppm. - Methoxy protons (-OCH₃): δ ~3.8 ppm (singlet). - Morpholine protons: δ ~2.4-2.8 ppm and δ ~3.6-3.8 ppm (multiplets). - Methylene protons (-CH₂NH₂): δ ~2.9-3.2 ppm. - Amine protons (-NH₂): δ ~1.5-2.5 ppm (broad singlet, D₂O exchangeable). |
| ¹³C NMR (CDCl₃) | - Aromatic carbons: δ ~114-159 ppm. - Methine carbon (-CH(Ar)-): δ ~65-75 ppm. - Methoxy carbon (-OCH₃): δ ~55 ppm. - Morpholine carbons: δ ~50-55 ppm and δ ~67 ppm. - Methylene carbon (-CH₂NH₂): δ ~40-45 ppm. | |
| IR (neat) | - N-H stretch (primary amine): ~3300-3400 cm⁻¹ (two bands). - C-H stretch (aromatic/aliphatic): ~2800-3100 cm⁻¹. - C=C stretch (aromatic): ~1610, 1510 cm⁻¹. - C-O-C stretch (ether/morpholine): ~1250, 1115 cm⁻¹.[9] | |
| Molecular Weight | ESI-MS | - Expected [M+H]⁺: m/z 251.1754 for C₁₃H₂₁N₂O₂⁺. |
Note: Exact chemical shifts (δ) in NMR are predictive and may vary based on solvent and concentration.
Discussion
The proposed two-step synthesis offers a reliable and scalable route to 2-(4-Methoxyphenyl)-2-morpholinoethanamine. The primary challenge in the first step is ensuring the complete exclusion of water to prevent side reactions, such as hydrolysis of the bromo-ketone. In the second step, the key to success is the use of a selective reducing agent like NaBH₃CN, which avoids the reduction of the ketone starting material before imine formation.
Purification of the final amine can sometimes be challenging due to its basicity. The use of a buffered mobile phase or the addition of a small amount of base (e.g., triethylamine or ammonium hydroxide) during column chromatography is crucial to prevent peak tailing and ensure good separation.
The comprehensive characterization protocol is non-negotiable for verifying the outcome. The combination of NMR, IR, and MS provides orthogonal data points that, when taken together, allow for the unambiguous assignment of the structure. The presence of the two N-H stretching bands in the IR spectrum is a key indicator of the primary amine, while high-resolution mass spectrometry confirms the elemental composition.[10]
Conclusion
This guide presents a well-reasoned and detailed protocol for the synthesis and characterization of the novel compound 2-(4-Methoxyphenyl)-2-morpholinoethanamine. By providing not only the procedural steps but also the scientific rationale behind them, this document serves as a practical tool for researchers. The successful synthesis and characterization of this molecule will provide a valuable new chemical entity for screening in drug discovery programs, enabling the exploration of its potential therapeutic applications.
References
-
PubChem. (n.d.). 2-Morpholinoethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(4-Methoxyphenyl)-phenoxymethyl]morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Shevyrin, V., et al. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Journal of Mass Spectrometry, 51(10), 969-979. Retrieved from [Link]
-
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. Retrieved from [Link]
-
Cignarella, G., et al. (1985). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 28(1), 25-30. Retrieved from [Link]
-
Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. Retrieved from [Link]
-
Susanti, D., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 4-(4-Methoxyphenyl)morpholine. The University of Queensland. Retrieved from [Link]
-
Zhang, J., et al. (2007). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Retrieved from [Link]
- Google Patents. (1987). US4647663A - Synthesis of morpholine.
-
Tan, Z. W., et al. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling, 32(2), 105-121. Retrieved from [Link]
- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
NIST. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Tretyakova, N. Y., et al. (2016). Mass Spectrometry-Based Tools to Characterize DNA-Protein Cross-Linking by Bis-Electrophiles. Basic & Clinical Pharmacology & Toxicology, 119 Suppl 3, 31-39. Retrieved from [Link]
-
ResearchGate. (n.d.). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 2-(4-Methoxyphenyl)ethylamine | 55-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Tools to Characterize DNA-Protein Cross-Linking by Bis-Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
